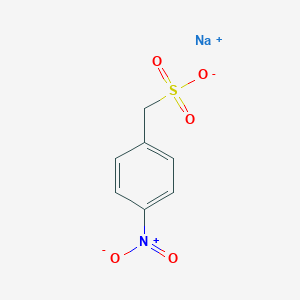
Sodium (4-nitrophenyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-nitrophenyl)methanesulfonate is an organic compound with the chemical formula C7H6NNaO5S. It is a white crystalline substance that is soluble in water and organic solvents. This compound is known for its stability under normal conditions and is commonly used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Sodium (4-nitrophenyl)methanesulfonate can be synthesized through the reaction of (4-nitrophenyl)methanesulfonic acid with sodium hydroxide. The specific preparation method involves adding an appropriate amount of (4-nitrophenyl)methanesulfonic acid into a reaction vessel, followed by the addition of sodium hydroxide. The mixture is then stirred and maintained at a suitable reaction temperature until the desired product is obtained .
Analyse Chemischer Reaktionen
Sodium (4-nitrophenyl)methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include sodium sulfite, methanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemical Reagent
Sodium (4-nitrophenyl)methanesulfonate serves as a reagent in numerous chemical reactions, particularly in organic synthesis. It is utilized in:
- Substitution Reactions : The nitro group can be replaced by other functional groups under specific conditions.
- Oxidation and Reduction : The compound can undergo oxidation to yield different products or be reduced using appropriate reducing agents.
Biological Studies
In biological research, this compound is employed to explore its effects on various biological systems. Its mechanism of action involves acting as an alkylating agent, which modifies nucleophilic sites in biological molecules, potentially influencing cellular processes.
- Case Study : A study highlighted the use of this compound in investigating hydrolysis rates of phosphate esters in the presence of catalytic hosts, demonstrating its role in biochemical reactions .
Industrial Applications
The compound is also significant in industrial chemistry:
Wirkmechanismus
The mechanism of action of sodium (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission and react within the intracellular milieu. This reaction can lead to the modification of nucleophilic sites within biological molecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Sodium (4-nitrophenyl)methanesulfonate can be compared with other similar compounds, such as:
- Sodium 4-nitrobenzylsulfonate
- Sodium 4-nitrobenzenemethanesulfonate
- Sodium 4-nitrobenzylsulphonate
These compounds share
Eigenschaften
CAS-Nummer |
36639-50-6 |
|---|---|
Molekularformel |
C7H7NNaO5S |
Molekulargewicht |
240.19 g/mol |
IUPAC-Name |
sodium;(4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13); |
InChI-Schlüssel |
KBJKRRLUCCHTHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
36639-50-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














